molecular formula C6H6I2N2 B1626272 4,5-Diiodobenzene-1,2-diamine CAS No. 76179-43-6

4,5-Diiodobenzene-1,2-diamine

Cat. No.: B1626272
CAS No.: 76179-43-6
M. Wt: 359.93 g/mol
InChI Key: DIBFUNSINNCILZ-UHFFFAOYSA-N
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Description

4,5-Diiodobenzene-1,2-diamine: is an organic compound characterized by the presence of two iodine atoms and two amino groups attached to a benzene ring

Mechanism of Action

Target of Action

Similar compounds have been known to interact with protein kinases such as ck2 . Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in cell viability, apoptosis, proliferation, survival, angiogenesis, DNA-damage repair, and the regulation of carbohydrate metabolism .

Mode of Action

It is often used as an intermediate in organic synthesis . It can participate in coupling reactions, aromatic nucleophilic substitution reactions, and other related chemical reactions .

Biochemical Pathways

If it interacts with protein kinase ck2 like its analogs, it could potentially influence numerous protein substrates often related to gene expression or protein synthesis .

Pharmacokinetics

It is insoluble in water at room temperature but can dissolve in organic solvents . Its melting point is 135-136 °C , and its predicted boiling point is 397.2±42.0 °C . These properties may affect its bioavailability and pharmacokinetics.

Result of Action

Given its potential interaction with protein kinase ck2, it might influence the phosphorylation of numerous protein substrates, affecting various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,5-Diiodobenzene-1,2-diamine. For instance, its solubility in different solvents suggests that the presence of certain solvents in the environment could affect its availability and action . Furthermore, its stability under different temperatures could also influence its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Diiodobenzene-1,2-diamine can be synthesized through a multi-step process starting from 1,2-dinitrobenzene. The initial step involves the reduction of 1,2-dinitrobenzene to 1,2-diaminobenzene, followed by iodination to introduce the iodine atoms at the 4 and 5 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process typically includes the use of reducing agents and iodinating reagents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diiodobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4,5-Dibromobenzene-1,2-diamine
  • 4,5-Dichlorobenzene-1,2-diamine
  • 4,5-Difluorobenzene-1,2-diamine

Comparison: 4,5-Diiodobenzene-1,2-diamine is unique due to the presence of iodine atoms, which confer distinct chemical and physical properties compared to its brominated, chlorinated, and fluorinated counterparts. The larger atomic radius and higher polarizability of iodine atoms result in stronger interactions with molecular targets, making this compound particularly effective in certain applications .

Properties

IUPAC Name

4,5-diiodobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6I2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBFUNSINNCILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)I)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469429
Record name 4,5-DIIODO-BENZENE-1,2-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76179-43-6
Record name 4,5-DIIODO-BENZENE-1,2-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76179-43-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following a literature procedure, a sample of 1 (17.42 g, 41.5 mmol) and a magnetic stirring bar were added to a 500 mL conical flask fitted with a jacketed condenser. EtOH (95%, 150 mL) and conc. aqueous HCl (68.6 mL, 0.83 mol) were added, and the mixture was stirred and heated to boiling. Fe (18.59 g, 0.332 mol) was added in portions, resulting in foaming of the mixture and accelerated refluxing of the EtOH, which would subside within a few minutes of each addition. The reaction was heated for an additional 45 min beyond the final addition of Fe. A hot solution of EDTA (156 g, 0.411 mol, in 300 mL H2O) was added to the reaction mixture, and KOH pellets were added until the solution was alkaline to pH paper. The hot mixture was extracted twice with ethyl acetate and the extracts were combined, washed with water, followed by brine, dried over Na2SO4, filtered and concentrated to dryness. The residue was recrystallized (EtOH/water), giving tan needles (9.92 g, 66%): mp 135-136° C.; 1H NMR (d8-THF) δ 4.21 (brs, 4H), 7.03 (s, 2H); 13C NMR (d8-THF) δ 91.1, 124.5, 137.6; Anal. Calcd for C6H6I2N2: C, 20.02; H, 1.68; N, 7.78. Found: C, 20.19; H, 1.59, 7.71.
Name
Quantity
17.42 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
18.59 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
68.6 mL
Type
reactant
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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